
リプロキスタチン-1
概要
説明
リプロキスタチン-1は、脂質ペルオキシドと鉄の蓄積を特徴とする調節された細胞死の一種であるフェロトーシスの強力な阻害剤です。 この化合物は、神経変性疾患、癌、虚血再灌流障害など、さまざまな疾患における潜在的な治療用途のために注目を集めています .
科学的研究の応用
Neuroprotective Effects
Cognitive Impairment and Inflammation
Liproxstatin-1 has been shown to ameliorate cognitive deficits in models of inflammation-induced cognitive impairment. In a study involving lipopolysaccharide (LPS)-induced cognitive decline in mice, administration of Liproxstatin-1 resulted in reduced microglial activation and decreased levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This treatment also alleviated oxidative stress markers and improved mitochondrial function in hippocampal neurons, suggesting a protective role against neurodegeneration linked to ferroptosis .
Chronic Pain Management
Research indicates that Liproxstatin-1 can alleviate chronic inflammatory pain by inhibiting ferroptosis within the spinal cord. In a rodent model, intrathecal delivery of Liproxstatin-1 reversed biochemical changes associated with ferroptosis, leading to significant reductions in mechanical and thermal hypersensitivity . This highlights its potential as a therapeutic agent for managing pain conditions linked to neuroinflammation.
Renal Protection
Acute Kidney Injury
Liproxstatin-1 has demonstrated protective effects against ischemia/reperfusion-induced acute kidney injury (AKI). In experimental models, it significantly reduced cell death and lipid peroxidation in renal tubular cells, thereby preserving kidney function . The compound's ability to inhibit ferroptosis through modulation of key regulatory proteins like EGR1 further emphasizes its therapeutic potential in renal diseases.
Renal Fibrosis
In studies focusing on unilateral ureteral obstruction-induced renal fibrosis, Liproxstatin-1 was effective in mitigating pathological changes associated with fibrosis. It inhibited ferroptosis in renal tubular epithelial cells, reduced iron deposition, and prevented the downregulation of glutathione peroxidase 4 (GPX4), a crucial enzyme for cellular antioxidant defense . These findings suggest that Liproxstatin-1 may offer a novel approach to treating chronic kidney diseases characterized by fibrotic processes.
Cancer Therapeutics
Leukemia Treatment
Recent investigations into the effects of Liproxstatin-1 on leukemia cells revealed its capacity to induce cell cycle arrest and apoptosis in K562 cells, a model for chronic myeloid leukemia. The compound triggered caspase-dependent pathways leading to secondary pyroptosis, indicating its potential as an anti-leukemic agent . This dual mechanism of action—inducing apoptosis while also promoting inflammatory cell death—positions Liproxstatin-1 as a promising candidate for cancer therapies.
Summary of Findings
The following table summarizes key findings from various studies on the applications of Liproxstatin-1:
作用機序
リプロキスタチン-1は、ラジカル捕捉抗酸化活性によるフェロトーシス阻害を通じてその効果を発揮します。それは脂質ペルオキシルラジカルをスカベンジし、脂質ペルオキシドの蓄積とそれに続く細胞死を防ぎます。 この化合物は、グルタチオンペルオキシダーゼ4などの主要な分子標的と相互作用して、その保護効果を高めます .
生化学分析
Biochemical Properties
Liproxstatin-1 plays a crucial role in inhibiting ferroptosis by interacting with several key biomolecules. It primarily targets and inhibits lipid peroxidation, a process driven by iron and reactive oxygen species. Liproxstatin-1 interacts with enzymes such as glutathione peroxidase 4 (GPX4), which is essential for reducing lipid hydroperoxides to non-toxic lipid alcohols . Additionally, Liproxstatin-1 has been shown to interact with acyl-CoA synthetase long-chain family member 4 (ACSL4) and cyclooxygenase 2 (COX-2), both of which are involved in lipid metabolism and ferroptosis regulation .
Cellular Effects
Liproxstatin-1 exerts significant effects on various cell types and cellular processes. It has been demonstrated to protect renal tubular cells from ischemia-reperfusion-induced acute kidney injury by inhibiting ferroptosis . In hepatocytes, Liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease by reducing lipid peroxidation and improving lipid metabolism . Furthermore, Liproxstatin-1 influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in ferroptosis .
Molecular Mechanism
The molecular mechanism of Liproxstatin-1 involves its ability to scavenge lipid peroxides and inhibit lipid peroxidation. Liproxstatin-1 binds to and stabilizes GPX4, preventing the accumulation of toxic lipid hydroperoxides . Additionally, Liproxstatin-1 inhibits the activity of ACSL4 and COX-2, further reducing lipid peroxidation and ferroptosis . This compound also modulates the expression of genes involved in lipid metabolism and ferroptosis, contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Liproxstatin-1 have been observed to change over time. Liproxstatin-1 is stable under standard storage conditions and retains its activity for extended periods . In vitro studies have shown that Liproxstatin-1 can protect cells from ferroptosis for several hours to days, depending on the concentration and experimental conditions . Long-term studies in animal models have demonstrated that Liproxstatin-1 can provide sustained protection against ferroptosis-induced tissue damage .
Dosage Effects in Animal Models
The effects of Liproxstatin-1 vary with different dosages in animal models. At low doses, Liproxstatin-1 effectively inhibits ferroptosis and provides protection against tissue damage . At higher doses, Liproxstatin-1 may exhibit toxic or adverse effects, including liver and kidney damage . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Liproxstatin-1 is involved in several metabolic pathways related to lipid metabolism and ferroptosis. It interacts with enzymes such as GPX4, ACSL4, and COX-2, which play critical roles in lipid peroxidation and ferroptosis regulation . Liproxstatin-1 also affects metabolic flux and metabolite levels by modulating the activity of these enzymes and altering lipid metabolism .
Transport and Distribution
Liproxstatin-1 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Liproxstatin-1 accumulates in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its protective effects against ferroptosis .
Subcellular Localization
The subcellular localization of Liproxstatin-1 is crucial for its activity and function. Liproxstatin-1 is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with key enzymes and proteins involved in lipid metabolism and ferroptosis . This localization is facilitated by targeting signals and post-translational modifications that direct Liproxstatin-1 to these specific compartments .
準備方法
合成経路と反応条件
リプロキスタチン-1は、スピロ環状構造の形成を含む多段階プロセスによって合成することができます最終段階は、スピロ環状構造に(3-クロロベンジル)アミノ基を付加することを含みます .
工業的生産方法
This compoundの具体的な工業的生産方法は広く文書化されていませんが、合成は一般的に、保護基の使用、選択的官能基変換、クロマトグラフィーなどの精製方法を含む標準的な有機合成技術を伴います .
化学反応の分析
反応の種類
リプロキスタチン-1は、主にラジカル捕捉抗酸化反応を起こします。 それはラジカルスカベンジャーとして作用し、脂質ペルオキシルラジカルと反応して脂質過酸化を防ぎます .
一般的な試薬と条件
This compoundの合成で使用される一般的な試薬には、キノキサリン誘導体、ピペリジン、および(3-クロロベンジル)アミンが含まれます。 反応は、通常、特定の温度や溶媒などの制御された条件下で行われ、目的の生成物が得られるようにします .
生成される主要な生成物
This compoundの合成から生成される主要な生成物は、スピロ環状化合物そのものであり、強力なフェロトーシス阻害特性によって特徴付けられます .
科学研究の応用
This compoundは、その潜在的な治療用途のために広く研究されてきました。研究の主な分野には、次のものがあります。
神経保護: This compoundは、フェロトーシス誘発性細胞死からニューロンを保護する有望な結果を示しており、アルツハイマー病やパーキンソン病などの神経変性疾患の潜在的な治療薬となっています.
癌治療: フェロトーシスを阻害することにより、this compoundは特定の癌治療の有効性を高め、健康な細胞を酸化損傷から保護する可能性があります.
虚血再灌流障害: This compoundは、心臓発作や脳卒中で発生するような、虚血再灌流障害による組織損傷を軽減することが判明しています.
肝臓病: 研究では、this compoundは、フェロトーシスを阻害し、脂質過酸化を減少させることで、代謝機能障害に関連する脂肪肝を軽減できることが示されています.
類似化合物との比較
リプロキスタチン-1は、フェロスタチン-1やデフェロキサミンなどの他のフェロトーシス阻害剤と比較されることがよくあります。 3つの化合物はすべてフェロトーシスを阻害しますが、this compoundは、そのスピロ環状構造と強力なラジカル捕捉抗酸化活性において独特です . これにより、脂質過酸化を効果的に防止し、細胞をフェロトーシス誘発性損傷から保護するのに特に効果的です。
類似化合物
フェロスタチン-1: 異なる化学構造を持つ、しかし同様の作用機序を持つ、別の強力なフェロトーシス阻害剤.
デフェロキサミン: 脂質ペルオキシドの形成を防ぐことにより、鉄レベルを低下させることによってフェロトーシスを阻害する鉄キレート剤.
生物活性
Liproxstatin-1 (Lip-1) is a potent small molecule recognized for its ability to inhibit ferroptosis, a form of regulated cell death associated with iron-dependent lipid peroxidation. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer, neurodegenerative diseases, and inflammatory conditions. The following sections provide a detailed overview of its biological activity, supported by data tables and relevant case studies.
Liproxstatin-1 primarily functions as a ferroptosis inhibitor by preventing the accumulation of lipid hydroperoxides, which are toxic byproducts of lipid peroxidation. It achieves this through radical-trapping antioxidant mechanisms, effectively subverting oxidative stress pathways that lead to cell death .
Key Mechanisms:
- Inhibition of Lipid Peroxidation : Liproxstatin-1 has demonstrated superior efficacy in inhibiting lipid peroxidation compared to other ferroptosis inhibitors like ferrostatin-1 .
- Cell Cycle Arrest and Apoptosis : In K562 leukemia cells, Lip-1 induces G1 phase cell cycle arrest and apoptosis through upregulation of p21^WAF1/CIP1 and activation of caspase-3 pathways .
- Induction of Pyroptosis : High concentrations of Liproxstatin-1 have been associated with pyroptotic cell death characterized by swelling and membrane rupture, alongside increased expression of cleaved GSDME (Gasdermin E) .
1. Anticancer Properties
Liproxstatin-1 has shown promising anticancer effects in various studies:
- Leukemia Cells : It inhibited proliferation in K562 leukemia cells in a dose-dependent manner and induced apoptosis via intrinsic and extrinsic pathways .
Treatment | Cell Viability (%) | Apoptotic Markers |
---|---|---|
Control | 100 | - |
Lip-1 (10 µM) | 65 | ↑ BAX, ↑ TNF-α |
Lip-1 (20 µM) | 30 | ↑ Cleaved Caspase-3 |
2. Neuroprotective Effects
In models of neurodegeneration:
- MPTP-Induced Neurotoxicity : Liproxstatin-1 significantly attenuates neurotoxicity in MPTP mouse models, suggesting its potential in treating Parkinson's disease .
Treatment | Neurotoxicity Score | Mitochondrial Integrity |
---|---|---|
Control | 80 | Normal |
Lip-1 | 30 | Preserved |
3. Anti-inflammatory Effects
Liproxstatin-1 has been effective in reducing inflammation:
- Chronic Pain Models : In rodent models subjected to complete Freund's adjuvant (CFA), intrathecal administration of Liproxstatin-1 reduced hyperalgesia and improved pain thresholds compared to vehicle controls .
Group | PMWT (g) | PTWL (s) |
---|---|---|
CFA-Veh | 5.0 | 6.0 |
CFA-Lip | 15.0 | 12.0 |
CFA-Mino | 14.5 | 11.5 |
Study on Cognitive Impairment
A study investigated the effects of Liproxstatin-1 on cognitive deficits induced by lipopolysaccharide (LPS) in mice. The results indicated that treatment with Lip-1 improved memory performance in the Morris Water Maze test and reduced markers of neuroinflammation .
Study on Renal Protection
Liproxstatin-1 has also been shown to protect renal proximal tubule cells from oxidative injury induced by RSL3, demonstrating its potential for preventing acute renal failure .
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFQFNOUYXZVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Liproxstatin-1 inhibit ferroptosis?
A1: Liproxstatin-1 acts as a radical-trapping antioxidant (RTA), effectively scavenging lipid peroxyl radicals and halting the propagation of lipid peroxidation. [] This ability to suppress lipid peroxidation, a hallmark of ferroptosis, is key to its cytoprotective activity. []
Q2: Is Liproxstatin-1's antioxidant activity related to its potency as a lipoxygenase inhibitor?
A2: Studies suggest that Lip-1's primary mode of action is not through lipoxygenase inhibition. Research indicates that Lip-1 does not inhibit human 15-lipoxygenase-1 (15-LOX-1) at concentrations where it effectively inhibits ferroptosis, unlike known 15-LOX-1 inhibitors like PD146176. []
Q3: Does Liproxstatin-1 influence glutathione peroxidase 4 (GPx4) activity?
A3: While Lip-1 itself doesn't directly enhance GPx4 activity, it can prevent the downregulation of GPx4 induced by certain conditions. For example, in an ischemic stroke model, Lip-1 attenuated the decrease in GPx4 protein expression caused by middle cerebral artery occlusion (MCAO). [] This protective effect on GPx4, a key enzyme in the detoxification of lipid hydroperoxides, contributes to its anti-ferroptotic activity.
Q4: Does Liproxstatin-1 affect iron metabolism?
A4: Liproxstatin-1 has been shown to indirectly influence iron metabolism. In a study on aortic dissection, Lip-1 prevented the downregulation of key ferroptosis regulatory proteins, including SLC7A11 (a component of the cystine/glutamate antiporter system xC-) and FSP1 (ferroptosis suppressor protein 1), which are involved in maintaining cellular redox balance and iron homeostasis. []
Q5: What is the molecular formula and weight of Liproxstatin-1?
A5: While the provided research papers do not explicitly mention the molecular formula and weight of Lip-1, it can be found in chemical databases like PubChem. The molecular formula of Lip-1 is C18H21N3OS, and its molecular weight is 327.45 g/mol.
Q6: Is there any spectroscopic data available for Liproxstatin-1?
A6: The provided research papers primarily focus on the biological activity of Lip-1 and do not include detailed spectroscopic data. Information on its spectral properties (NMR, IR, etc.) would be found in dedicated chemical characterization studies or databases.
Q7: What is known about the material compatibility and stability of Liproxstatin-1?
A7: The provided research articles mainly focus on the biological effects of Lip-1 and do not delve into its material compatibility or stability under various conditions (temperature, pH, light exposure, etc.). Such information is crucial for developing stable formulations and would be explored in pharmaceutical development studies.
Q8: Does Liproxstatin-1 possess any catalytic properties?
A8: Liproxstatin-1's primary mechanism of action is its radical-trapping antioxidant activity, not direct catalysis. [] It functions by scavenging lipid peroxyl radicals rather than catalyzing chemical reactions.
Q9: Have any computational studies been conducted on Liproxstatin-1?
A9: Yes, computational methods have been used to investigate the mechanism of Lip-1. A study employing molecular simulations, density functional theory (DFT), and variational transition-state theory provided theoretical insights into how Lip-1 inactivates lipid peroxide radicals. [] These calculations supported the role of the aromatic amine site (1'-NH) in Lip-1's radical-trapping activity.
Q10: How do structural modifications affect the activity of Liproxstatin-1?
A10: Computational studies on Lip-1 and related compounds have revealed key structural features contributing to its potency. The presence of a benzene ring and higher HOMO (Highest Occupied Molecular Orbital) energy enhance its lipid radical scavenging activity. [] Modifications that affect these features would likely alter its potency as a ferroptosis inhibitor.
Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding Liproxstatin-1?
A11: The provided research primarily focuses on the biological activity and mechanism of Lip-1. As a research compound, detailed SHE regulations, compliance measures, and risk minimization strategies would be addressed as part of its development for clinical use.
Q12: What is known about the pharmacokinetics of Liproxstatin-1 (absorption, distribution, metabolism, excretion)?
A12: While the provided research focuses on the in vitro and in vivo effects of Lip-1, detailed pharmacokinetic studies investigating its absorption, distribution, metabolism, and excretion (ADME) are not included. These studies are crucial for understanding its behavior in vivo and would be part of its preclinical development.
Q13: What is the relationship between Liproxstatin-1's pharmacokinetic properties and its pharmacodynamics (in vivo activity and efficacy)?
A13: The relationship between Lip-1's PK and PD properties requires further investigation. Understanding how its absorption, distribution, metabolism, and excretion influence its in vivo activity and efficacy is crucial for determining its therapeutic potential.
Q14: What cell-based assays have been used to study Liproxstatin-1's activity?
A14: Liproxstatin-1's activity has been extensively studied in various cell lines. Researchers have used cell viability assays, such as the CCK8 assay and lactate dehydrogenase release assays, to assess its cytoprotective effects against ferroptosis-inducing agents. [, , , , ]
Q15: What animal models have been employed to investigate Liproxstatin-1's therapeutic potential?
A15: Liproxstatin-1 has shown promise in several animal models of disease. Studies have utilized mouse models of spinal cord injury, [, ] stroke, [] traumatic brain injury, [] abdominal aortic aneurysm formation, [] and acute kidney injury [] to demonstrate its therapeutic potential by inhibiting ferroptosis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。